molecular formula C19H14BrN3O2 B3227214 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one CAS No. 1260704-79-7

3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

Cat. No.: B3227214
CAS No.: 1260704-79-7
M. Wt: 396.2
InChI Key: FRJUPEHPHSPTGX-UHFFFAOYSA-N
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Description

3-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a heterocyclic compound featuring a quinolin-4(1H)-one core linked to a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group at position 3 and an ethyl group at position 1 of the quinoline moiety. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and bioisosteric properties, often enhancing pharmacological activity in drug discovery .

Properties

IUPAC Name

3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-ethylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14BrN3O2/c1-2-23-11-15(17(24)14-8-3-4-9-16(14)23)19-21-18(22-25-19)12-6-5-7-13(20)10-12/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRJUPEHPHSPTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H16BrN3O
  • Molecular Weight : 396.25 g/mol
  • CAS Number : 1291862-31-1

Biological Activity Overview

Oxadiazole derivatives have been extensively studied for their wide-ranging biological activities, including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Antiviral

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that similar compounds demonstrated inhibitory effects against various cancer cell lines, including human colon adenocarcinoma and breast cancer cells. For example, a derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, suggesting that modifications in the oxadiazole structure can enhance antiproliferative activity .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Derivatives of oxadiazole have shown promising results against bacterial strains, with some achieving EC50 values as low as 8.72 µg/mL against Xanthomonas axonopodis . This suggests that the compound could be effective in treating bacterial infections.

The biological activity of 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : Compounds in this class have been shown to inhibit key enzymes involved in cancer progression and inflammation.
  • Interference with Cell Signaling : They may disrupt signaling pathways critical for cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of oxadiazole derivatives:

StudyFindings
Study A (2020)Demonstrated anticancer activity with IC50 values ranging from 50 to 100 µM across multiple cancer cell lines .
Study B (2023)Highlighted antibacterial efficacy against Xanthomonas species with EC50 values below 10 µg/mL .
Study C (2021)Explored anti-inflammatory properties, showing significant reduction in inflammatory markers in vitro .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Oxadiazole-Containing Compounds

Compound Name Core Structure Oxadiazole Substituent Key Functional Groups Potential Bioactivity Reference
Target Compound Quinolin-4(1H)-one 3-Bromophenyl 1-Ethyl Hypothesized antimicrobial
3-(3-(4-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one Quinolin-4(1H)-one 4-Ethoxyphenyl 1-Ethyl Not reported
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one Phthalazin-1(2H)-one 3-Bromophenyl 2-Phenyl Not reported
[3-(3-Bromophenyl)-1,2,4-Oxadiazol-5-yl]methanamine Hydrochloride Methanamine 3-Bromophenyl Hydrochloride salt Not reported

Table 2: Spectroscopic Data for Selected Analogs

Compound ¹H NMR (MHz) ¹³C NMR (MHz) Solvent Key Peaks Reference
3-[3-(3-Pyridinyl)-1,2,4-oxadiazol-5-yl]benzonitrile 500 126 CDCl₃ δ 8.9 (oxadiazole H), δ 110 (C≡N)
1-(3-Bromobenzyl)-5-(3-(4-(trifluoromethoxy)phenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one Not specified Not specified DMF/Toluene δ 7.5–8.5 (aromatic H)

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one?

Answer:
The synthesis typically involves multi-step reactions:

  • Oxadiazole ring formation : Condensation of hydrazides with carboxylic acid derivatives using phosphorus oxychloride (POCl₃) as a cyclizing agent .
  • Quinoline core modification : Alkylation of the quinolin-4(1H)-one scaffold with ethyl groups via nucleophilic substitution, followed by coupling with the pre-synthesized oxadiazole-bromophenyl intermediate .
  • Purification : Recrystallization in methanol/ethanol or chromatography for isolating high-purity products .

Basic: How is the molecular structure of this compound confirmed experimentally?

Answer:
Structural confirmation relies on:

  • X-ray crystallography : Using SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~7.5–8.5 ppm (aromatic protons), δ ~2.5–4.0 ppm (ethyl and oxadiazole CH₂ groups) .
    • Mass spectrometry (HRMS) : Molecular ion peaks matching the exact mass (e.g., m/z ~423.23 for C₂₀H₁₅BrN₃O₂) .

Advanced: How can reaction conditions be optimized to improve yield and regioselectivity during oxadiazole formation?

Answer:

  • Temperature control : Refluxing in anhydrous dichloromethane (DCM) or toluene minimizes side reactions .
  • Catalyst selection : Using p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
  • Regioselectivity : Pre-activation of the bromophenyl precursor via nitrile intermediates ensures correct oxadiazole ring orientation .

Advanced: What computational methods are suitable for predicting the compound’s bioactivity and binding modes?

Answer:

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., enzymes or receptors) using crystallographic data from homologous proteins .
  • QSAR studies : Regression analysis of substituent effects (e.g., bromine’s electron-withdrawing impact) on activity .
  • DFT calculations : Optimizing geometry at the B3LYP/6-31G(d) level to predict electronic properties and reactivity .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., in vitro vs. in vivo efficacy)?

Answer:

  • Dose-response validation : Replicate assays under standardized conditions (e.g., IC₅₀ in multiple cell lines) .
  • Metabolic stability assays : Test hepatic microsomal degradation to identify discrepancies between in vitro potency and in vivo bioavailability .
  • Structural analogs : Compare activity trends across derivatives to isolate functional group contributions (e.g., bromophenyl’s role in target binding) .

Advanced: What strategies mitigate challenges in crystallizing this compound for XRD analysis?

Answer:

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) to slow crystallization and improve crystal quality .
  • Temperature gradients : Gradual cooling from 40°C to 4°C promotes ordered lattice formation .
  • Additives : Small molecules (e.g., crown ethers) may stabilize intermolecular interactions in the crystal lattice .

Advanced: How does the bromine substituent influence the compound’s electronic and steric properties?

Answer:

  • Electron effects : Bromine’s electronegativity increases oxadiazole’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitutions .
  • Steric hindrance : The 3-bromophenyl group’s ortho position may restrict rotation, favoring planar conformations critical for π-π stacking with biological targets .
  • Spectroscopic impact : Bromine’s heavy atom effect quenches fluorescence, complicating optical assays but simplifying NMR interpretation .

Basic: What are the key stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the oxadiazole ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the quinoline ketone group .
  • pH stability : Avoid strongly acidic/basic conditions to prevent oxadiazole ring opening .

Advanced: How can researchers validate the compound’s mechanism of action in enzymatic assays?

Answer:

  • Enzyme inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive binding .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and enthalpy changes .
  • Mutagenesis studies : Modify suspected binding residues in the enzyme (e.g., His³⁰⁷ in kinase targets) to confirm interaction sites .

Advanced: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

  • PXRD : Distinct diffraction patterns for polymorphs (e.g., differences in 2θ peaks at ~15° and 25°) .
  • DSC/TGA : Melting point variations and decomposition profiles .
  • Solid-state NMR : Chemical shift disparities in ¹³C spectra due to crystal packing differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
3-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-1-ethylquinolin-4(1H)-one

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